(3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
Description
The compound (3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a triaryl pyrazoline derivative featuring a central dihydropyrazole ring substituted with three aromatic groups:
- A 3,4-dimethoxyphenyl group at position 2.
- A 2-methoxyphenyl group at position 3.
- A thiophen-2-yl group linked via a methanone moiety.
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-27-19-8-5-4-7-16(19)18-14-17(15-10-11-20(28-2)21(13-15)29-3)24-25(18)23(26)22-9-6-12-30-22/h4-13,18H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQSTOXOSHRUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects, supported by recent research findings.
Chemical Structure
The compound's structure features a central pyrazole ring connected to two methoxy-substituted phenyl groups and a thiophene moiety. The presence of these functional groups is believed to enhance its biological activity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to (3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vivo studies involving carrageenan-induced paw edema in rats showed that these compounds effectively reduced inflammation, comparable to standard anti-inflammatory drugs like Indomethacin .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, related compounds have shown promising results against various cancer cell lines. Specifically, derivatives with similar structural features demonstrated IC50 values as low as 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity . Molecular docking studies suggest that these compounds may interact with key cancer-related targets such as STAT3 and EGFR, leading to inhibited tumor growth and enhanced apoptosis .
3. Antioxidant Properties
The antioxidant activity of pyrazole derivatives has also been highlighted in several studies. The ability to scavenge free radicals and reduce oxidative stress is crucial for preventing cellular damage and subsequent disease progression. Compounds similar to (3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone have shown significant antioxidant effects in vitro, contributing to their overall therapeutic potential .
Case Studies
Several case studies have investigated the biological activities of pyrazole derivatives:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Tewari et al. (2014) | N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine | Anti-inflammatory | Comparable efficacy to Indomethacin |
| Brullo et al. (2012) | N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole | Dual COX inhibition | IC50 values of 3.8 and 1.2 nM |
| Recent Study (2023) | Various pyrazole derivatives | Anticancer | IC50 values as low as 0.08 µM against MCF-7 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs from the literature are compared below (Table 1):
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations:
Substituent Position :
- The ortho-methoxy group in the target compound may introduce steric hindrance compared to the para-methoxy group in 3f . Para-substituted analogs (e.g., 3f) generally exhibit lower melting points (53–55°C) than ortho- or meta-substituted derivatives.
- Bulky substituents like benzo[d][1,3]dioxol-5-yl (3s) result in higher melting points (138–140°C) due to enhanced crystal packing .
Electronic Effects: Electron-withdrawing groups (e.g., 3-nitrophenyl in 3e ) reduce yields (40.8%) compared to electron-donating groups (e.g., 4-methoxyphenyl in 3f: 51.1% yield).
Heterocycle Variations :
Structural and Functional Implications
- Thiophene vs. Other Heterocycles : Thiophene-containing analogs (e.g., 3b–3f) are prioritized in kinase inhibitor studies due to their ability to engage in hydrophobic and π-π interactions . Pyridine-based analogs () may exhibit altered solubility or target affinity .
Q & A
Q. What are the recommended synthetic routes for preparing (3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a Claisen-Schmidt condensation followed by cyclization. Key steps include:
- Step 1: Condensation of substituted chalcones (e.g., 3,4-dimethoxyacetophenone and 2-methoxybenzaldehyde) under basic conditions (KOH/EtOH) to form α,β-unsaturated ketones.
- Step 2: Cyclization with thiophene-2-carbohydrazide in refluxing ethanol, catalyzed by acetic acid, to form the dihydropyrazole ring .
Optimization Tips: - Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
- Purify via column chromatography (SiO₂, gradient elution) to isolate the product.
Q. How is the structural characterization of this compound typically performed, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography: Resolve the dihydropyrazole ring conformation and substituent orientations. The thiophene-2-yl methanone group often adopts a planar geometry due to conjugation .
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₃N₂O₅S: 463.1294) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- In Vitro Screening:
- Dose-Response Curves: Use concentrations ranging from 1–100 µM, with triplicate measurements to ensure reproducibility.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of methoxy and thiophene substituents?
Methodological Answer:
Q. How can discrepancies in biological activity data between studies be systematically addressed?
Methodological Answer:
- Controlled Variables: Ensure consistent assay conditions (e.g., pH, temperature, solvent/DMSO concentration ≤1%).
- Data Normalization: Use internal standards (e.g., quercetin for antioxidant assays) to minimize batch-to-batch variability .
- Meta-Analysis: Compare results across ≥3 independent studies and apply statistical tests (ANOVA with post-hoc Tukey) to identify outliers .
Q. What computational approaches are effective for predicting physicochemical properties relevant to drug development?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
